

SF-22 for Immunofluorescence Staining: Application Notes and Protocols

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Compound of Interest

Compound Name: SF-22

Cat. No.: B1663071

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Introduction

SF-22 is a highly specific rabbit polyclonal antibody designed for the detection of the p65 subunit of Nuclear Factor-kappa B (NF-κB) in immunofluorescence applications. The NF-κB signaling pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Upon stimulation by various stimuli, including cytokines like TNF-α, the p65 subunit translocates from the cytoplasm to the nucleus to activate the transcription of target genes. The **SF-22** antibody provides a reliable tool for researchers, scientists, and drug development professionals to visualize and quantify the nuclear translocation of NF-κB p65, a key event in the activation of this pathway.

This document provides detailed protocols for the use of **SF-22** in immunofluorescence staining, along with sample data and a diagram of the NF-κB signaling pathway.

Data Presentation

The following table summarizes the quantitative analysis of NF-κB p65 nuclear translocation in HeLa cells treated with TNF-α, as visualized by immunofluorescence using the **SF-22** antibody. The nuclear-to-cytoplasmic fluorescence intensity ratio is a quantitative measure of p65 translocation.

Treatment Group	Mean Nuclear Fluorescence Intensity (A.U.)	Mean Cytoplasmic Fluorescence Intensity (A.U.)	Nuclear/Cytoplasmic Intensity Ratio
Untreated Control	150.2 ± 12.5	320.8 ± 25.1	0.47 ± 0.05
TNF-α (10 ng/mL, 30 min)	485.6 ± 35.2	180.4 ± 15.8	2.69 ± 0.21
Pre-treated with Inhibitor + TNF-α	175.3 ± 18.9	310.1 ± 22.7	0.56 ± 0.07

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Immunofluorescence Staining of Adherent Cells

This protocol describes the immunofluorescence staining of NF-κB p65 in adherent cells, such as HeLa or A549 cells, using the **SF-22** antibody.

Materials Required:

- **SF-22** Rabbit Polyclonal Antibody to NF-κB p65
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- 1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
- Fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488)
- DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain
- Mounting Medium

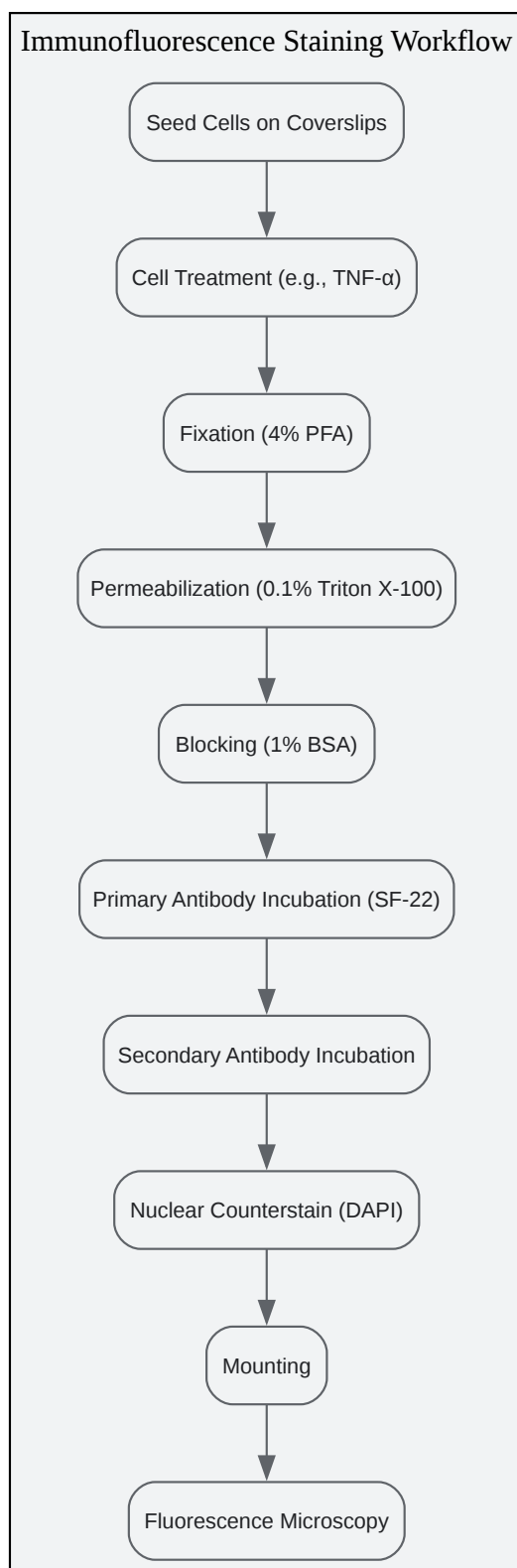
- Glass coverslips and microscope slides
- Humidified chamber

Procedure:

- Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate to the desired confluency (typically 60-80%).
- Stimulation (Optional): Treat cells with the desired stimulus (e.g., 10 ng/mL TNF- α for 30 minutes) to induce NF- κ B p65 nuclear translocation. Include an untreated control.
- Fixation: Gently aspirate the culture medium and wash the cells once with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[1][2]
- Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This step is necessary for the antibody to access intracellular proteins.[3]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Add Blocking Buffer (1% BSA in PBS) and incubate for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.[1][4]
- Primary Antibody Incubation: Dilute the **SF-22** antibody to the recommended concentration (e.g., 1:500) in Blocking Buffer. Aspirate the blocking solution and add the diluted primary antibody to the coverslips. Incubate overnight at 4°C in a humidified chamber.[2]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) in Blocking Buffer according to the manufacturer's instructions. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.[1][2]
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

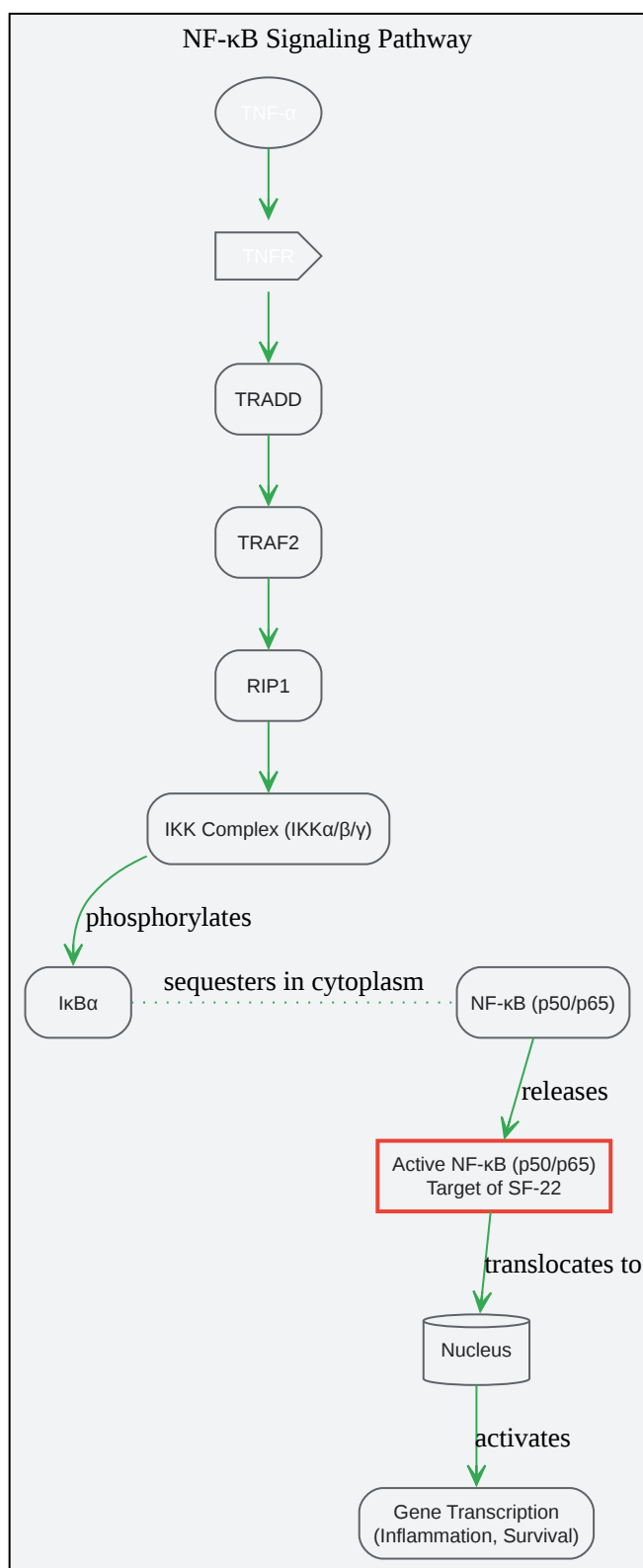
- Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI or Hoechst, for 5 minutes at room temperature.[\[3\]](#)
- Washing: Wash the cells a final two times with PBS.
- Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.[\[1\]](#)
- Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Visualizations



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Caption: Experimental workflow for immunofluorescence staining using the **SF-22** antibody.



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Caption: Simplified diagram of the TNF- α induced NF- κ B signaling pathway.

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